molecular formula C12H13Cl2NO2 B4571580 3,5-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide

3,5-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B4571580
M. Wt: 274.14 g/mol
InChI Key: IUYJVEJVVAQJJO-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C12H13Cl2NO2 and its molecular weight is 274.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.0323340 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

3,5-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide belongs to a group of benzamides that exhibit herbicidal activity. Representative compounds from this class have shown effectiveness against both annual and perennial grasses. They hold potential utility in agricultural settings, including use in forage legumes, certain turf grasses, and cultivated crops. This suggests a possible application in managing weed growth in various agricultural and horticultural environments (Viste, K., Cirovetti, A. J., & Horrom, B., 1970).

Photocatalytic Degradation

The compound is also involved in research related to the photocatalytic degradation of pollutants. Studies involving compounds structurally related to this compound, such as propyzamide, have been conducted. These studies explore the use of titanium dioxide-loaded adsorbent supports to enhance the rate of mineralization of such compounds, reducing the concentration of solution-phase intermediates. This suggests a potential application in environmental remediation, particularly in water purification processes (Torimoto, T., Ito, S., Kuwabata, S., & Yoneyama, H., 1996).

Enzyme Inhibition

Further research into benzamide derivatives, including those with a furan and piperazine ring structure, has been conducted to evaluate their potential as enzyme inhibitors. Such studies are crucial in the development of new therapeutic agents, particularly for conditions involving enzyme dysregulation. Initial synthesis and evaluation of these compounds have shown promise as inhibitors of butyrylcholinesterase enzyme, indicating potential applications in the treatment of diseases like Alzheimer's (Abbasi, M., Irshad, M., Rehman, A., Siddiqui, S. Z., Junaid, H. M., Shah, S., & Ashraf, M., 2020).

Antimicrobial and Antibiofilm Properties

Compounds structurally similar to this compound have been investigated for their antimicrobial and antibiofilm properties. Acylthioureas, which share a benzamide component, have shown significant activity against bacterial strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights potential applications in developing new antimicrobial agents that can combat biofilm-associated infections (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).

Material Science

In the field of materials science, derivatives of benzamides, including this compound, may find applications in the synthesis of aromatic polymers. These polymers, incorporating benzamide units, have been explored for their solubility, thermal stability, and potential uses in various industrial applications, from coatings to high-performance materials (Lin, J.-k., Yuki, Y., Kunisada, H., & Kondo, S., 1990).

Properties

IUPAC Name

3,5-dichloro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-9-4-8(5-10(14)6-9)12(16)15-7-11-2-1-3-17-11/h4-6,11H,1-3,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYJVEJVVAQJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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